molecular formula C6H7NO3 B1194342 (1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one CAS No. 89020-30-4

(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one

Cat. No. B1194342
CAS RN: 89020-30-4
M. Wt: 141.12 g/mol
InChI Key: OIXFFAVTKPAUAU-ZXEDONINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • Stereocontrolled Synthesis : This compound has been utilized in highly stereocontrolled synthetic processes. For instance, Allemann and Vogel (1991) demonstrated its use in producing protected forms of amino-hydroxy-heptanone derivatives with high stereoselectivity, indicating its potential in complex organic synthesis (Allemann & Vogel, 1991).

  • Bridge Cleavage in Organic Synthesis : Arjona et al. (1995) explored the base-induced bridge cleavage of related 7-oxabicyclo heptene systems, yielding hydroxy dienes through a novel process. This suggests the compound's role in generating functionally diverse organic molecules (Arjona, Conde, Plumet, & Viso, 1995).

  • Synthesis of Aminocyclitol Derivatives : The compound has been involved in the stereoselective synthesis of new conduramines and aminocyclitol derivatives. Jotterand and Vogel (1998) described transformations leading to various aminocyclitol structures, highlighting its versatility in synthesizing cyclic compounds (Jotterand & Vogel, 1998).

  • Synthesis of Deoxy-hexoses and Derivatives : Fattori and Vogel (1992) reported the total asymmetric syntheses of deoxy-hexoses and their derivatives using a similar structure. This work showcases the compound's role in synthesizing complex sugar derivatives, important in medicinal chemistry (Fattori & Vogel, 1992).

  • Syntheses of Protected Amino-Hydroxy-Cyclopentane-Carbaldehyde Derivatives : Reymond and Vogel (1990) used related compounds for the synthesis of protected amino-hydroxy-cyclopentane-carbaldehyde derivatives, demonstrating its utility in generating structurally complex molecules (Reymond & Vogel, 1990).

properties

CAS RN

89020-30-4

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(1S,5S,6S)-3-amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C6H7NO3/c7-2-1-3(8)5-6(10-5)4(2)9/h1,3,5-6,8H,7H2/t3-,5-,6+/m0/s1

InChI Key

OIXFFAVTKPAUAU-ZXEDONINSA-N

Isomeric SMILES

C1=C(C(=O)[C@@H]2[C@H]([C@H]1O)O2)N

SMILES

C1=C(C(=O)C2C(C1O)O2)N

Canonical SMILES

C1=C(C(=O)C2C(C1O)O2)N

Other CAS RN

89020-30-4

synonyms

MM 14201
MM-14201

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one
Reactant of Route 2
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one
Reactant of Route 3
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one
Reactant of Route 4
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one
Reactant of Route 5
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one
Reactant of Route 6
(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one

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